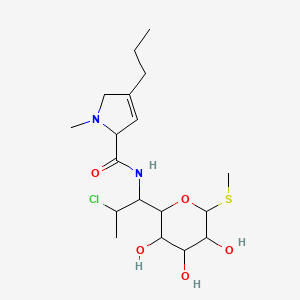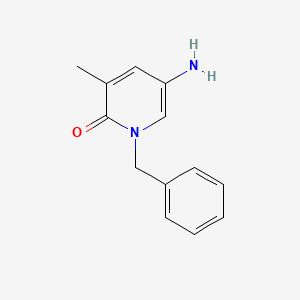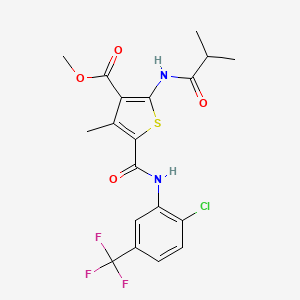
N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide est un composé organique synthétique qui présente un groupe phtalimide et une chaîne aminoalkyle. Les composés ayant des structures similaires sont souvent utilisés dans divers domaines tels que la chimie médicinale, la science des matériaux et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide implique généralement les étapes suivantes :
Formation du groupe phtalimide : Le groupe phtalimide peut être introduit par réaction de l'anhydride phtalique avec une amine appropriée.
Fixation de la chaîne aminoalkyle : La chaîne aminoalkyle peut être fixée par des réactions de substitution nucléophile, souvent en utilisant des halogénures d'alkyle ou des tosylates.
Couplage final : L'étape de couplage finale implique la réaction de l'intermédiaire avec le 3-(1,3-dioxoisoindolin-2-yl)propanamide dans des conditions appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales, et des techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans la partie phtalimide.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amino ou de la chaîne alkyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle, les tosylates et les sulfonates sont couramment utilisés.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base dans la synthèse organique et la chimie des polymères.
Biologie : Investigué pour son potentiel en tant que sonde biochimique ou candidat médicament.
Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide implique son interaction avec des cibles moléculaires spécifiques. Il peut s'agir d'enzymes, de récepteurs ou d'acides nucléiques. Les effets du composé sont médiés par des voies telles que la transduction du signal, l'expression des gènes ou la régulation métabolique.
Mécanisme D'action
The mechanism of action of N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-aminoéthyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(6-aminohexyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(10-aminodécyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
Unicité
Le N-(8-aminooctyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide est unique en raison de sa longueur de chaîne et de ses groupes fonctionnels spécifiques, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C19H27N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(8-aminooctyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H27N3O3/c20-12-7-3-1-2-4-8-13-21-17(23)11-14-22-18(24)15-9-5-6-10-16(15)19(22)25/h5-6,9-10H,1-4,7-8,11-14,20H2,(H,21,23) |
Clé InChI |
QVNRKLNZMPKDET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)











![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)
